molecular formula C6H4ClN3O3 B8259973 6-Chloro-5-nitronicotinamide

6-Chloro-5-nitronicotinamide

Cat. No.: B8259973
M. Wt: 201.57 g/mol
InChI Key: CEGMZWBZAQVGHJ-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinamide (CAS 160906-99-0) is a nitrated nicotinamide derivative that serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Its key structural features—a chloro substituent at the 6-position and a nitro group at the 5-position of the pyridine ring—make it a valuable scaffold for constructing more complex heterocyclic compounds . The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution and reduction reactions, while the chloro group offers a strategic handle for further functionalization, particularly in the development of agrochemicals and bioactive molecules . In recent medicinal chemistry research, this compound has been utilized as a key precursor in the synthesis of novel nicotinic acid derivatives evaluated as noncompetitive inhibitors of the enzymes α-amylase and α-glucosidase . These inhibitors are pivotal targets for the development of improved hypoglycemic agents for Type 2 diabetes treatment, as they help regulate postprandial blood glucose levels by delaying carbohydrate digestion . The compound demonstrates stability under standard handling conditions and is compatible with a range of synthetic transformations, including green chemistry approaches that utilize alternative solvents like Cyrene, which facilitates its use in multi-step synthetic routes without the need for tedious chromatographic purification . 6-Chloro-5-nitronicotinamide is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGMZWBZAQVGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitronicotinamide typically involves the nitration of 6-chloronicotinamide. The process can be summarized as follows:

    Starting Material: 6-Chloronicotinamide.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the 5th position of the pyridine ring.

    Isolation and Purification: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production methods for 6-Chloro-5-nitronicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitronicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 6-Amino-5-nitronicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

6-Chloro-5-nitronicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group and the chlorine atom play crucial roles in its reactivity and binding properties. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Chloro-5-nitronicotinamide with analogous compounds, focusing on molecular structure, substituents, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Applications
6-Chloro-5-nitronicotinamide 160906-99-0 C₆H₄ClN₃O₃ 217.57 Cl (C6), NO₂ (C5), CONH₂ (C3) N/A Kinase inhibitors, antimicrobial agents
Methyl 6-chloro-5-nitronicotinate 59237-53-5 C₇H₅ClN₂O₄ 216.58 Cl (C6), NO₂ (C5), COOCH₃ (C3) 0.96 Drug synthesis building block
Ethyl 4,6-dichloro-5-nitronicotinate 154012-15-4 C₈H₆Cl₂N₂O₄ 265.05 Cl (C4, C6), NO₂ (C5), COOCH₂CH₃ (C3) 0.82 Intermediate for agrochemicals
2-Chloro-5-nitropyridine 4548-45-2 C₅H₃ClN₂O₂ 158.54 Cl (C2), NO₂ (C5) 0.80 Ligand in coordination chemistry
6-Amino-5-nitronicotinic acid methyl ester 211915-96-7 C₈H₈ClN₃O₄ 245.62 NH₂ (C6), NO₂ (C5), COOCH₃ (C3) 0.84 Precursor for fluorescent probes
6-Chloro-5-iodonicotinic acid 59782-87-5 C₆H₃ClINO₂ 283.45 Cl (C6), I (C5), COOH (C3) N/A Halogenation reactions in organic synthesis

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Nitro and Chloro Groups: The electron-withdrawing nitro (NO₂) and chloro (Cl) groups in 6-Chloro-5-nitronicotinamide enhance electrophilicity at positions 2 and 4 of the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This property is shared with Methyl 6-chloro-5-nitronicotinate (similarity score: 0.96) but contrasts with 6-Amino-5-nitronicotinic acid derivatives, where the amino (NH₂) group acts as an electron donor, reducing reactivity .
  • Ester vs. Amide Functionalization : Replacing the methyl ester (COOCH₃) in Methyl 6-chloro-5-nitronicotinate with an amide (CONH₂) in 6-Chloro-5-nitronicotinamide increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media and target-binding affinity in drug design .

Steric and Electronic Modifications

  • Ethyl 4,6-Dichloro-5-nitronicotinate: The additional chlorine at position 4 introduces steric hindrance, reducing reaction rates in NAS compared to mono-chlorinated analogs. However, it exhibits higher thermal stability, making it suitable for high-temperature synthetic processes .
  • 2-Chloro-5-nitropyridine : The absence of a carboxyl/amide group at position 3 simplifies the structure but limits applications in peptide coupling or metal-organic frameworks (MOFs) compared to nicotinic acid derivatives .

Biological Activity

6-Chloro-5-nitronicotinamide is an organic compound with the molecular formula C6H2ClN3O2\text{C}_6\text{H}_2\text{ClN}_3\text{O}_2. It is characterized by its crystalline structure and solubility in various organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The unique properties of 6-Chloro-5-nitronicotinamide arise from its chloro and nitro functional groups, which contribute to its reactivity. The compound's structure can be represented as follows:

  • Molecular Formula : C6H2ClN3O2\text{C}_6\text{H}_2\text{ClN}_3\text{O}_2
  • Molecular Weight : 188.55 g/mol

Research indicates that the biological activity of 6-Chloro-5-nitronicotinamide is primarily attributed to its ability to form reactive intermediates through reduction or substitution reactions. These intermediates can interact with various biological targets, leading to modulation of critical cellular pathways. Notably, studies have shown that this compound may induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

Biological Activity Overview

The biological activities observed for 6-Chloro-5-nitronicotinamide include:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the activation of specific signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that 6-Chloro-5-nitronicotinamide exhibits inhibitory effects against a range of microbial pathogens, including bacteria and fungi.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of 6-Chloro-5-nitronicotinamide alongside structurally similar compounds:

Compound Name Structural Features Unique Properties
6-Chloro-5-nitropyridine-3-carbonitrileChloro and nitro groups on pyridineEffective against specific bacterial strains
6-Chloro-5-nitroisonicotinonitrileSimilar core structure with variationsPotential anti-cancer properties
Methyl-6-chloro-5-nitronicotinateMethyl ester derivativeEnhanced solubility and bioavailability

Case Studies

  • Anticancer Studies : In vitro studies have shown that 6-Chloro-5-nitronicotinamide effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed that it exhibits significant activity against resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be within therapeutic ranges, indicating potential for further development as an anti-tuberculosis agent.

Synthesis Methods

The synthesis of 6-Chloro-5-nitronicotinamide typically involves transition metal-catalyzed reactions. One common method includes:

  • Reaction of 5-Nitronicotinonitrile with Cuprous Chloride :
    • Conditions: Basic environment to facilitate chloro group introduction.
    • Yield: High purity and yield are achieved, minimizing by-products.

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-5-nitronicotinamide, and how can purity be ensured?

Synthesis typically involves nitration followed by chlorination of nicotinamide derivatives. Key steps include:

  • Nitration : Use concentrated nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
  • Chlorination : Introduce chlorine via thionyl chloride or phosphorus pentachloride, ensuring anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 8.5–9.0 ppm for aromatic protons) .

Q. What safety protocols are critical when handling 6-Chloro-5-nitronicotinamide?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro-group toxicity .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Spectroscopy : Use 1H^1H/13C^13C NMR to confirm substituent positions and UV-Vis for π-π* transitions (200–300 nm range) .
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for nitro derivatives) .
  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation studies .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

  • Cross-Validation : Compare with computational predictions (DFT calculations for 1H^1H NMR chemical shifts) .
  • Isotopic Labeling : Use 15N^15N-labeled precursors to clarify nitro-group interactions in complex spectra .
  • Alternative Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the reaction yield of 6-Chloro-5-nitronicotinamide in multi-step syntheses?

  • Kinetic Control : Monitor reaction progress via in-situ FTIR to halt at intermediate stages (e.g., nitration completion at 2 hours) .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3) to accelerate chlorination without side products .
  • DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .

Q. How should researchers address discrepancies in literature-reported biological activity data?

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies .
  • Dose-Response Replication : Validate results using standardized protocols (e.g., NIH’s Assay Guidance Manual) .
  • Data Transparency : Publish raw datasets (e.g., via Zenodo) for independent verification .

Q. What computational methods predict the reactivity of 6-Chloro-5-nitronicotinamide in drug design?

  • Molecular Dynamics (MD) : Simulate ligand-protein binding affinities (e.g., with GROMACS) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro-group electrophilicity) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .

Methodological Best Practices

Q. How to conduct a systematic literature review on this compound’s applications?

  • Database Selection : Prioritize PubMed, Reaxys, and CAS SciFinder for peer-reviewed data .
  • Search Strings : Combine terms like “6-Chloro-5-nitronicotinamide” AND “synthesis” OR “biological activity” .
  • Critical Appraisal : Apply NIST criteria to evaluate source reliability (e.g., peer review status, conflict of interest) .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .
  • Error Propagation : Calculate confidence intervals for IC50_{50} values using bootstrap resampling .

Q. How to present complex synthetic pathways in research publications?

  • Schematics : Use ChemDraw for clear reaction diagrams, highlighting key intermediates .
  • Tabular Summaries : Include yields, Rf_f values, and spectral data for reproducibility .
  • Supplementary Materials : Provide detailed NMR spectra and chromatograms in open-access formats .

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